molecular formula C13H19ClN2O3 B1441799 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-25-6

3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1441799
CAS RN: 1220032-25-6
M. Wt: 286.75 g/mol
InChI Key: GLGPRMIXHWQBJS-UHFFFAOYSA-N
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Description

3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride, also known as NPEP hydrochloride, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields of research and industry. It is a member of the piperidine chemical family, which are structural components of piperine, a plant extract from the genus Piper, or pepper .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH 2 -) and one amine group (-NH-) .


Chemical Reactions Analysis

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H19ClN2O3 and its molecular weight is 286.75 g/mol.

Scientific Research Applications

  • Synthesis and Structural Analysis : The study by Anioła et al. (2016) focuses on the synthesis, spectroscopic, and theoretical studies of similar piperidine derivatives. They explored the formation of hydrogen-bonded complexes and analyzed their structures using X-ray analysis, Raman, and FTIR spectroscopies, providing insights into the molecular interactions and structural characteristics of these compounds (Anioła et al., 2016).

  • Pharmacological Properties : Research by Yoon et al. (2004) characterized inhibitors of specific carboxylesterases, which are enzymes involved in the metabolism of various drugs. They developed small molecule inhibitors based on the nitrophenol structure, which is structurally related to the chemical . This research contributes to understanding the metabolic pathways and potential interactions of drugs, including piperidine derivatives (Yoon et al., 2004).

  • Cytotoxicity and Anticancer Research : Dimmock et al. (1998) synthesized a series of piperidinol hydrochlorides, showing significant cytotoxicity toward various cancer cells. Their research provides a basis for understanding the potential of piperidine derivatives as anticancer agents (Dimmock et al., 1998).

  • Bioactivity Studies : Unluer et al. (2016) conducted studies on Mannich bases having piperidine moiety and their cytotoxicity and carbonic anhydrase inhibitory activities. This research is relevant for understanding the biological activities and potential therapeutic applications of piperidine derivatives (Unluer et al., 2016).

Safety and Hazards

According to the safety data sheet of a related compound, Piperidine, it is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-4-1-5-13(9-12)18-8-6-11-3-2-7-14-10-11;/h1,4-5,9,11,14H,2-3,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPRMIXHWQBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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